
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, ethyl, and methylimidazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors.
Functionalization of the Pyrrolidine Ring: The tert-butyl and ethyl groups can be introduced through alkylation reactions.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are often used to protect reactive sites during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be used to replace specific substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and its substituents can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl group and is used in similar synthetic applications.
Uniqueness
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the methylimidazolyl group, in particular, distinguishes it from other pyrrolidine derivatives .
特性
分子式 |
C16H25N3O4 |
|---|---|
分子量 |
323.39 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H25N3O4/c1-6-22-14(20)12-8-19(15(21)23-16(2,3)4)7-11(12)13-9-18(5)10-17-13/h9-12H,6-8H2,1-5H3 |
InChIキー |
NSXSCMZZCNHHDT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CN(CC1C2=CN(C=N2)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


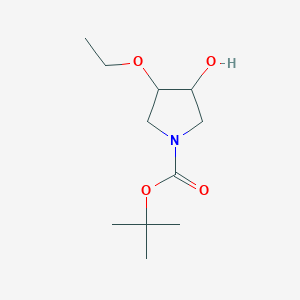
![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)

![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)

![6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14794753.png)
![Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14794757.png)
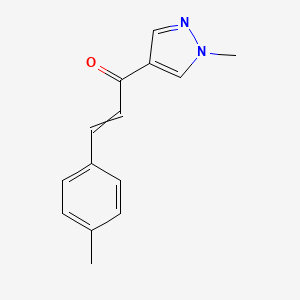
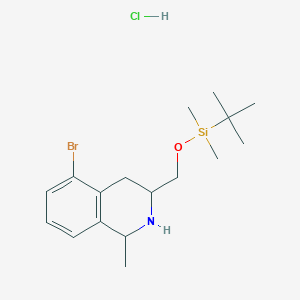
![[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B14794775.png)
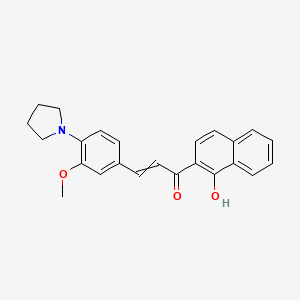
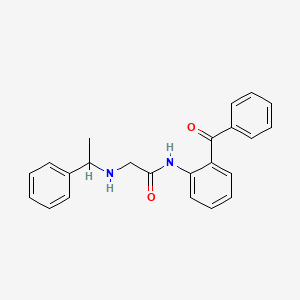
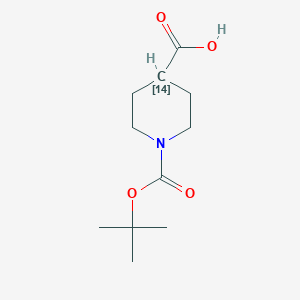
![4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
